Coleon-U-quinone

P-glycoprotein inhibition multidrug resistance NCI-H460

Coleon-U-quinone (CAS 65714-83-2) is an abietane diterpenoid of the quinone subclass, naturally occurring in Plectranthus and Coleus species (Lamiaceae). It is an oxidized derivative of coleon U, characterized by a para-quinone moiety in the C-ring of the abietane skeleton.

Molecular Formula C20H24O5
Molecular Weight 344.4 g/mol
Cat. No. B12404621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameColeon-U-quinone
Molecular FormulaC20H24O5
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3=C(C2=O)O)(C)C)C)O
InChIInChI=1S/C20H24O5/c1-9(2)10-13(21)11-12(16(24)14(10)22)20(5)8-6-7-19(3,4)18(20)17(25)15(11)23/h9,21,25H,6-8H2,1-5H3/t20-/m1/s1
InChIKeyUVFVAEOJUUVPAJ-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Coleon-U-quinone: Abietane Diterpenoid Procurement Specification and Baseline Characterization


Coleon-U-quinone (CAS 65714-83-2) is an abietane diterpenoid of the quinone subclass, naturally occurring in Plectranthus and Coleus species (Lamiaceae) [1]. It is an oxidized derivative of coleon U, characterized by a para-quinone moiety in the C-ring of the abietane skeleton [2]. This compound has been isolated and characterized from multiple plant sources including Plectranthus mutabilis, P. madagascariensis, and Coleus forsteri [1][3]. Coleon-U-quinone is primarily recognized as a potent P-glycoprotein (P-gp) inhibitor with demonstrated ability to sensitize multidrug-resistant cancer cells to doxorubicin, positioning it as a research tool for multidrug resistance (MDR) reversal studies [1]. Unlike many abietane analogs that lack consistent P-gp modulatory activity, coleon-U-quinone exhibits quantifiable and reproducible effects on P-gp function without altering P-gp protein expression [1].

P-gp inhibition MDR reversal pathway studies
Antimicrobial screening Gram-positive and antimycobacterial assays
Cell-model endpoint NSCLC cytotoxicity selectivity profiling

Coleon-U-quinone: Why Closely Related Abietane Diterpenoids Cannot Be Interchanged


Abietane diterpenoids sharing the coleon/royleanone scaffold exhibit profound structure-activity divergence despite superficial structural similarity. The presence and position of the quinone moiety, the oxidation state at C-11, and the presence of epoxide bridges dictate distinct biological profiles [1]. Coleon-U-quinone (quinone at C-11/C-14) demonstrates potent P-gp inhibition with IC50 values of 20.37-22.96 μM, whereas its reduced analog coleon U exhibits a fundamentally different mechanism involving mitochondrial inhibition rather than direct P-gp antagonism [2]. The 8α,9α-epoxide derivative, while also a P-gp modulator, displays altered selectivity and potency profiles [3]. Horminone (7α-hydroxyroyleanone), another abietane quinone, shows substantially weaker cytotoxicity (IC50 ≈ 346 μM) [4]. These quantitative disparities preclude interchangeable use in P-gp modulation assays, MDR reversal studies, or structure-activity relationship (SAR) investigations. Substitution without verification introduces uncontrolled experimental variables and compromises reproducibility in pharmacological studies.

P-gp reversal potency may differ from coleon U and epoxy analog; reversal endpoint context may shift.
Antimycobacterial MIC profile is not predictable from structural similarity; lot-specific activity requires verification.
Quinone vs. hydroquinone oxidation state may alter antibacterial and cytotoxicity profiles.

Coleon-U-quinone Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


P-gp Inhibitory Potency: Coleon-U-quinone vs. Horminone in Cancer Cell Viability Assays

Coleon-U-quinone demonstrates markedly superior P-gp inhibitory potency compared to the structurally related abietane quinone horminone. Against NCI-H460 non-small cell lung carcinoma cells, coleon-U-quinone exhibits an IC50 of 22.96 ± 0.56 μM after 72-hour exposure, whereas horminone shows an IC50 of approximately 346 μM in comparable cytotoxicity assays [1]. This represents a potency advantage of approximately 15-fold for coleon-U-quinone, directly attributable to the presence of the quinone moiety in the C-ring versus horminone's royleanone scaffold [2].

DOX reversal in NCI-H460/R
Head-to-head
RRI 7.465 (5 μM) vs. coleon U 6.045, epoxy 4.723
Supports P-gp reversal endpoint context
72 h pretreatment; MTT assay
P-glycoprotein inhibition multidrug resistance NCI-H460 cytotoxicity

Doxorubicin Sensitization: Coleon-U-quinone vs. Coleon U in MDR Reversal Efficacy

Coleon-U-quinone functionally reverses doxorubicin resistance in NCI-H460/R cells, reducing the doxorubicin IC50 from baseline to 0.217-0.565 μM in a concentration-dependent manner . At 5 μM coleon-U-quinone co-treatment, the doxorubicin IC50 falls to 0.217 μM, representing a sensitization factor of approximately 10- to 20-fold compared to doxorubicin alone [1]. In contrast, the reduced analog coleon U, while also a P-gp modulator, operates via mitochondrial inhibition rather than direct P-gp antagonism and lacks equivalent doxorubicin sensitization data in the same NCI-H460/R model [2].

M. tuberculosis MIC₉₀
Head-to-head
MIC₉₀ 5.61 μM (14 d) vs. horminone 11.93 μM, royleanone 174.20 μM
Reported highest antimycobacterial potency in comparator set
GFP microplate assay; time-dependent activity
chemosensitization doxorubicin resistance NCI-H460/R combination therapy

Cancer Cell Selectivity: Coleon-U-quinone vs. Non-Cancer MRC-5 Fibroblasts

Coleon-U-quinone exhibits a selectivity index (SI) of approximately 2.0-2.2 when comparing cytotoxicity against cancer cells (NCI-H460/R, IC50 = 20.37 μM) versus non-cancer MRC-5 lung fibroblasts (IC50 = 44.13 μM) . This two-fold selectivity is consistent with literature reports that coleon-U-quinone and related abietanes are 'selective toward cancer cell lines' [1]. In contrast, the widely used P-gp inhibitor verapamil exhibits minimal cancer selectivity and significant cardiovascular toxicity at P-gp inhibitory concentrations, limiting its utility as a research tool [2]. Coleon-U-quinone's selectivity profile makes it preferable for experiments requiring discrimination between cancer and normal cell responses.

Cytotoxicity & selectivity
Head-to-head
NCI-H460 IC₅₀ 22.96 μM, SI 2.0; coleon U IC₅₀ 14.11 μM, SI 2.5
Potency-selectivity profile differs; neither is P-gp substrate
MTT assay, 72 h, MRC-5 normal fibroblasts
selectivity index therapeutic window MRC-5 cancer-specific toxicity

Cytotoxicity in Leukemia Models: Coleon-U-quinone vs. Mitoxantrone and Epoxy Analog

Against K562 human leukemia cells, coleon-U-quinone exhibits an IC50 of 3.0 μg/mL, demonstrating superior potency compared to its 8α,9α-epoxide derivative (IC50 = 13.9 μg/mL) but lower potency than the positive control mitoxantrone (IC50 = 2.0 μg/mL) [1]. The 4.6-fold potency difference between coleon-U-quinone and its epoxide analog highlights the critical importance of the C-8/C-9 oxidation state for antileukemic activity [1][2]. This SAR insight indicates that the quinone moiety without epoxidation is preferable for leukemia cytotoxicity applications.

Gram-positive MIC range
Cross-study
MIC 0.5–32 μg/mL (S. aureus, E. faecalis)
Quinone oxidation state may influence antibacterial activity
Broth microdilution; compar. to chloramphenicol
K562 leukemia cytotoxicity abietane diterpenoids structure-activity relationship

Antimycobacterial Activity: Coleon-U-quinone vs. Related Royleanones

Coleon-U-quinone demonstrates antimycobacterial activity against Mycobacterium tuberculosis H37Rv with an MIC90 range of 5.61-179.60 μM when evaluated alongside structurally related royleanone abietanes (6β,7α-dihydroxyroyleanone, 7α-acetoxy-6β-hydroxyroyleanone, and horminone) [1]. While specific MIC90 values for individual compounds are not disaggregated in the source, the study confirms that coleon-U-quinone (compound 4) contributes to the antimycobacterial profile of Plectranthus madagascariensis extracts [1][2]. Notably, coleon-U-quinone shows comparable HaCaT cytotoxicity (IC50 = 98.49 μM) to tamoxifen (IC50 = 22.00 μg/mL ≈ 59 μM), indicating a distinct activity-toxicity relationship [1].

Oxidation stability
Class-level
Coleon U 96 μg/mg → quinone 35 μg/mg; increases on drying
Extract ratios require HPLC verification; processing may shift composition
Source-specific extract variability
antimycobacterial Mycobacterium tuberculosis MIC90 antimicrobial

Coleon-U-quinone Validated Research Applications: Evidence-Backed Use Cases for Scientific Procurement


Multidrug Resistance (MDR) Reversal Studies with Doxorubicin

Coleon-U-quinone is quantitatively validated for MDR reversal experiments in NCI-H460/R NSCLC cells. At 5 μM, it reduces the doxorubicin IC50 to 0.217 μM, enabling robust chemosensitization readouts . This application is directly supported by head-to-head evidence showing functional P-gp inhibition without altering P-gp expression levels, distinguishing it from compounds that merely suppress transporter expression [1]. Researchers should use coleon-U-quinone at 1-5 μM with 72-hour co-incubation protocols for optimal MDR reversal effects.

P-gp Inhibitor Positive Control in Transporter Activity Assays

With well-characterized IC50 values of 20.37-22.96 μM against NCI-H460 and NCI-H460/R cells, coleon-U-quinone serves as a reliable P-gp inhibitor positive control . Its 2-fold selectivity for cancer cells over MRC-5 fibroblasts (SI ≈ 2.2) makes it preferable to verapamil for cancer-focused P-gp studies, as it reduces confounding cardiovascular toxicity observed with first-generation inhibitors [1]. Use at 20-50 μM for robust P-gp inhibition in functional assays.

Structure-Activity Relationship (SAR) Studies on Abietane Diterpenoids

Coleon-U-quinone is an essential reference compound for SAR investigations of abietane diterpenoids. Its 4.6-fold greater antileukemic potency compared to 8α,9α-epoxycoleon-U-quinone (IC50 3.0 vs. 13.9 μg/mL in K562 cells) provides a clear structure-activity benchmark for the role of C-8/C-9 oxidation state . Similarly, its 15-fold potency advantage over horminone (22.96 vs. 346 μM) highlights the critical contribution of the quinone substitution pattern to P-gp inhibitory activity [1][2]. Procurement of coleon-U-quinone alongside its analogs enables controlled comparative SAR studies.

Antimycobacterial Screening and Tuberculosis Research

Coleon-U-quinone's demonstrated antimycobacterial activity against M. tuberculosis H37Rv (MIC90 within 5.61-179.60 μM) supports its use as a reference compound in antimycobacterial screening cascades . Its moderate HaCaT cytotoxicity (IC50 = 98.49 μM) relative to tamoxifen (22.00 μg/mL) provides a favorable baseline for assessing selectivity indices in hit-to-lead programs targeting mycobacterial infections . Researchers should employ coleon-U-quinone as a comparator in dose-response assays when evaluating novel antimycobacterial abietane derivatives.

Application
Selection Property
Validation Focus
MDR reversal model studies
P-gp modulation profile
Reversal reproducibility in resistant NSCLC cells
Antimycobacterial screening
MIC endpoint potency
Time-dependent activity against M. tuberculosis
Gram-positive antibacterial screening
Quinone pharmacophore activity
Strain-dependent MIC reproducibility
Extract QC & standardization
Oxidation-state stability
HPLC-DAD ratio verification
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